
1-(2-Fluorophenyl)-3-oxocyclohexanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Fluorophenyl)-3-oxocyclohexanecarboxylic acid is an organic compound that features a fluorinated phenyl group attached to a cyclohexane ring with a carboxylic acid and a ketone functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluorophenyl)-3-oxocyclohexanecarboxylic acid typically involves the following steps:
Formation of the cyclohexane ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the fluorophenyl group: This step often involves a Friedel-Crafts acylation reaction where the fluorophenyl group is introduced to the cyclohexane ring.
Oxidation and carboxylation: The ketone and carboxylic acid functional groups are introduced through oxidation and carboxylation reactions, respectively.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Fluorophenyl)-3-oxocyclohexanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atom.
Major Products
Oxidation: Formation of dicarboxylic acids.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
1-(2-Fluorophenyl)-3-oxocyclohexanecarboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the development of materials with unique properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-(2-Fluorophenyl)-3-oxocyclohexanecarboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom can enhance the compound’s binding affinity to these targets, while the ketone and carboxylic acid groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Fluorophenylboronic acid
- 2-Fluorophenylacetic acid
- 2-Fluorophenylalanine
Comparison
1-(2-Fluorophenyl)-3-oxocyclohexanecarboxylic acid is unique due to the presence of both a ketone and a carboxylic acid group on the cyclohexane ring, which can significantly influence its reactivity and interactions with other molecules. In contrast, similar compounds like 2-Fluorophenylboronic acid and 2-Fluorophenylacetic acid lack these functional groups, resulting in different chemical properties and applications.
Propriétés
Formule moléculaire |
C13H13FO3 |
|---|---|
Poids moléculaire |
236.24 g/mol |
Nom IUPAC |
1-(2-fluorophenyl)-3-oxocyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C13H13FO3/c14-11-6-2-1-5-10(11)13(12(16)17)7-3-4-9(15)8-13/h1-2,5-6H,3-4,7-8H2,(H,16,17) |
Clé InChI |
SQUIZIFHVFDWJG-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)CC(C1)(C2=CC=CC=C2F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Bromo-4-chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B13086944.png)

![Furan-2-yl(9-(thiazol-2-ylmethyl)-3,9-diazaspiro[5.5]undecan-3-yl)methanone](/img/structure/B13086953.png)
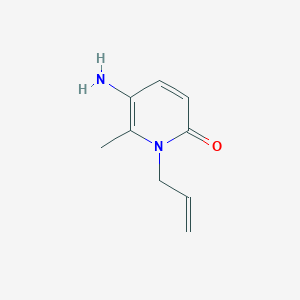
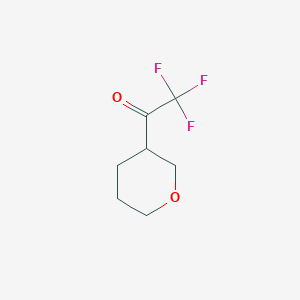
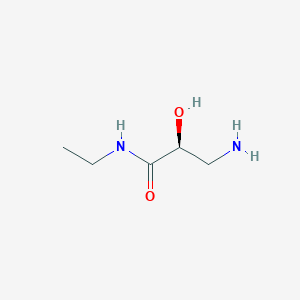
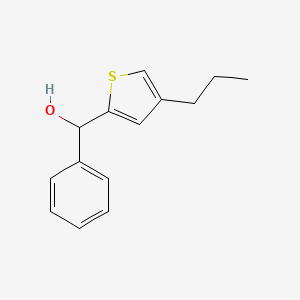

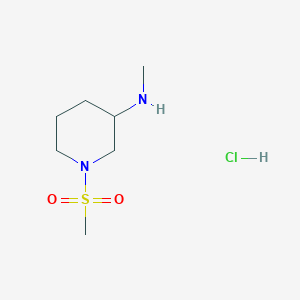
![3-Bromo-7-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13086996.png)
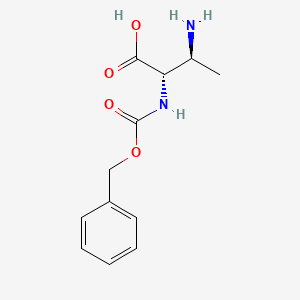

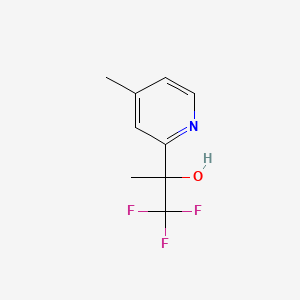
amine](/img/structure/B13087042.png)
